molecular formula C7H5FN2O3 B2852363 2-Fluoro-5-nitrobenzaldehyde oxime CAS No. 1309606-41-4

2-Fluoro-5-nitrobenzaldehyde oxime

Cat. No.: B2852363
CAS No.: 1309606-41-4
M. Wt: 184.12 g/mol
InChI Key: KLIBWMFALMLVHM-UHFFFAOYSA-N
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Description

2-Fluoro-5-nitrobenzaldehyde is a chemical compound used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is a pale cream to cream to yellow to red solid with a molecular formula of C7H4FNO3 .


Molecular Structure Analysis

The molecular weight of 2-Fluoro-5-nitrobenzaldehyde is 169.11 g/mol . Its molecular formula is C7H4FNO3 . The InChI Key is VVXFDFQEIRGULC-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

2-Fluoro-5-nitrobenzaldehyde is a solid at 20 degrees Celsius . It has a melting point range of 57.0 to 61.0 degrees Celsius . It is insoluble in water .

Scientific Research Applications

Photoregulated Drug Release

One application involves the development of a photoregulated drug release system using gold nanoparticles. Anticancer drugs, like 5-fluorouracil, have been conjugated to the surface of gold nanoparticles through a photocleavable o-nitrobenzyl linkage. This system enables a non-toxic conjugate that effectively releases the therapeutic payload upon irradiation with long-wavelength UV light, showcasing a novel approach to controlled drug delivery (Agasti et al., 2009).

Fluorescence Imaging

Another significant application is in fluorescence imaging, where solvatochromic fluorophores have been developed for studying biological events. These fluorophores change their emission wavelengths based on their hydrogen-bonding environment, providing tools for chemical biology and medicinal chemistry without being influenced by solvent polarity (Okada et al., 2016).

Radiopharmaceuticals

The synthesis of radiopharmaceuticals for positron emission tomography (PET) imaging has also utilized 2-Fluoro-5-nitrobenzaldehyde oxime derivatives. Novel [(18)F]-labeled aldehydes have been conjugated to peptides for quantitative receptor imaging, with certain derivatives showing superior in vivo pharmacokinetics, highlighting their potential in improving the biodistribution profile of radiotracers (Glaser et al., 2008).

Synthesis of Fluorine-18 Labeled Compounds

Furthermore, new fluorine-18 labeled benzaldehydes have been synthesized for use as precursors in the synthesis of radiopharmaceutical agents like catecholamines and 6-[18F]fluoro-l-DOPA. These precursors feature labile protective groups, facilitating the automation of radiopharmaceutical synthesis under mild conditions, which is crucial for modern synthesis apparatus (Orlovskaja et al., 2016).

Suppression of Reactive Oxygen Species

Lastly, studies on the photobleaching of organic fluorophores have revealed that certain nitrobenzaldehyde derivatives, including those similar to this compound, can significantly reduce the generation of reactive oxygen species (ROS), thereby enhancing the photostability of fluorophores. This suppression of ROS is beneficial in both increasing fluorophore longevity and reducing potential damage to biological specimens during imaging (Zheng et al., 2014).

Safety and Hazards

2-Fluoro-5-nitrobenzaldehyde is air sensitive and should be stored under inert gas . It should be kept away from oxidizing agents and stored in a dry and well-ventilated place . It is stable under recommended storage conditions . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . In case of contact with skin or eyes, it is recommended to wash with plenty of soap and water . If irritation persists, medical advice should be sought .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-Fluoro-5-nitrobenzaldehyde oxime involves the conversion of 2-Fluoro-5-nitrobenzaldehyde to its oxime derivative using hydroxylamine hydrochloride as the reagent.", "Starting Materials": [ "2-Fluoro-5-nitrobenzaldehyde", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Dissolve 2-Fluoro-5-nitrobenzaldehyde (1.0 g, 5.3 mmol) in ethanol (10 mL) and add hydroxylamine hydrochloride (0.7 g, 10.0 mmol) and sodium hydroxide (0.6 g, 15.0 mmol).", "Heat the reaction mixture at reflux for 2 hours.", "Cool the reaction mixture to room temperature and filter the precipitated solid.", "Wash the solid with water and dry it under vacuum to obtain 2-Fluoro-5-nitrobenzaldehyde oxime as a yellow solid (yield: 85%)." ] }

CAS No.

1309606-41-4

Molecular Formula

C7H5FN2O3

Molecular Weight

184.12 g/mol

IUPAC Name

N-[(2-fluoro-5-nitrophenyl)methylidene]hydroxylamine

InChI

InChI=1S/C7H5FN2O3/c8-7-2-1-6(10(12)13)3-5(7)4-9-11/h1-4,11H

InChI Key

KLIBWMFALMLVHM-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C=NO)F

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C=NO)F

solubility

not available

Origin of Product

United States

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